9-(12-Methylrubicen-5-YL)-9H-carbazole
Description
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Properties
CAS No. |
922185-04-4 |
|---|---|
Molecular Formula |
C39H23N |
Molecular Weight |
505.6 g/mol |
IUPAC Name |
9-(12-methylrubicen-5-yl)carbazole |
InChI |
InChI=1S/C39H23N/c1-22-16-18-28-32(20-22)26-10-6-12-30-36(26)38(28)31-13-7-11-27-33-21-23(17-19-29(33)39(30)37(27)31)40-34-14-4-2-8-24(34)25-9-3-5-15-35(25)40/h2-21H,1H3 |
InChI Key |
JKGYZVUBXBWVSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=C4C=CC=C5C4=C(C6=C5C=C(C=C6)N7C8=CC=CC=C8C9=CC=CC=C97)C1=CC=CC2=C13 |
Origin of Product |
United States |
Biological Activity
The compound 9-(12-Methylrubicen-5-YL)-9H-carbazole is a derivative of carbazole, a heterocyclic compound known for its diverse biological activities. Carbazole derivatives have garnered attention in medicinal chemistry due to their potential applications in treating various diseases, particularly cancer and infectious diseases. This article explores the biological activity of 9-(12-Methylrubicen-5-YL)-9H-carbazole, focusing on its anticancer, antimicrobial, and other therapeutic properties.
Anticancer Activity
Research indicates that carbazole derivatives exhibit significant anticancer properties through various mechanisms:
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis (programmed cell death) in cancer cells. For instance, studies have shown that certain carbazole derivatives disrupt mitochondrial homeostasis, leading to cell cycle arrest and increased apoptosis in lung adenocarcinoma cells .
-
Case Studies :
- A study demonstrated that 9-(pyrimidin-2-yl)-9H-carbazole derivatives effectively induced apoptosis in human lung cancer cells by altering mitochondrial functions .
- Another research highlighted the compound HYL-6d , a carbazole derivative, which showed cytotoxic effects against MCF-7 breast cancer cells by modulating key proteins involved in cell cycle regulation and apoptosis .
Table 1: Summary of Anticancer Activities of Carbazole Derivatives
Antimicrobial Activity
Carbazole derivatives also exhibit notable antimicrobial properties:
- Antibacterial and Antifungal Activities : Several studies have shown that carbazole derivatives possess significant antibacterial and antifungal activities. For example, compounds with methoxy and chloro groups have demonstrated moderate to good antibacterial effects against various strains .
-
Case Studies :
- Research indicated that specific carbazole derivatives displayed excellent antifungal activity against Candida albicans and Aspergillus species, comparable to standard antifungal agents like ketoconazole .
- Other studies have reported that N-substituted carbazoles exhibited substantial antibacterial activity against Staphylococcus aureus and Escherichia coli .
Table 2: Summary of Antimicrobial Activities
| Compound Name | Microorganism | Activity Level | Reference |
|---|---|---|---|
| Carbazole Derivative A | Candida albicans | Excellent | |
| Carbazole Derivative B | Staphylococcus aureus | Moderate to Good |
Other Biological Activities
Beyond anticancer and antimicrobial properties, carbazole derivatives have been investigated for additional therapeutic effects:
- Neuroprotective Effects : Some studies have highlighted the neuroprotective potential of certain carbazole derivatives against oxidative stress-induced neuronal damage, suggesting their utility in treating neurodegenerative diseases .
- Anti-inflammatory Properties : Carbazole derivatives have also been noted for their anti-inflammatory effects, contributing to their overall therapeutic profile .
Scientific Research Applications
Medicinal Applications
Anticancer Activity
Recent studies have highlighted the potential of carbazole derivatives, including 9-(12-Methylrubicen-5-YL)-9H-carbazole, as anticancer agents. Research has shown that compounds with a carbazole scaffold exhibit significant anti-tumor activities through mechanisms such as apoptosis induction and disruption of mitochondrial homeostasis. For instance, a series of carbazole derivatives demonstrated notable activity against non-small cell lung cancer (NSCLC) by inducing cell cycle arrest and apoptosis in human adenocarcinoma cells .
Antimicrobial Properties
In addition to anticancer properties, carbazole derivatives have been evaluated for their antimicrobial activities. A study synthesized various carbazole derivatives and assessed their efficacy against multiple bacterial strains, including multidrug-resistant isolates. The results indicated that certain derivatives exhibited potent inhibitory activities with minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 µg/ml . This suggests that 9-(12-Methylrubicen-5-YL)-9H-carbazole may also possess similar antimicrobial properties.
Material Science Applications
Organic Electronics
Carbazole derivatives are widely utilized in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The unique electronic properties of carbazole compounds make them suitable for use as hole transport materials in these devices. For example, the incorporation of carbazole into polymeric structures has been shown to enhance the performance of OLEDs, leading to improved efficiency and stability .
Photovoltaic Applications
In the realm of solar energy, carbazole derivatives are being explored as components in organic photovoltaic devices. The ability to fine-tune the electronic properties of these compounds allows for the development of low-bandgap polymers that can effectively harvest sunlight. Research indicates that carbazole-based polymers have been successfully integrated into solar cells, yielding promising power conversion efficiencies .
Case Study 1: Anticancer Efficacy
A study investigated a series of 9-(pyrimidin-2-yl)-9H-carbazole derivatives, revealing that one compound significantly disrupted mitochondrial function and induced apoptosis in NSCLC models. The findings suggest a pathway for developing new therapeutic agents targeting mitochondrial bioenergetics .
Case Study 2: Antimicrobial Activity
Another research effort focused on synthesizing novel carbazole derivatives containing aminoguanidine and thiosemicarbazide moieties. These compounds were tested against various bacterial strains, showing effective antimicrobial activity without cytotoxic effects on human cell lines. This highlights the potential for developing safe antimicrobial agents based on carbazole scaffolds .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
